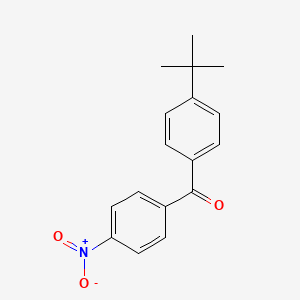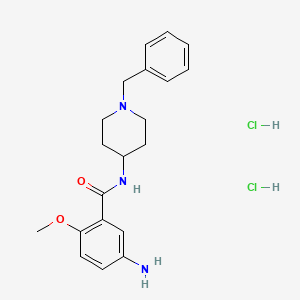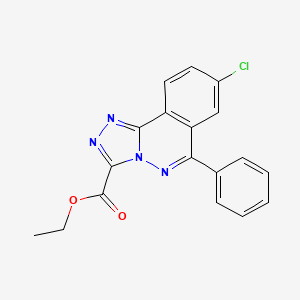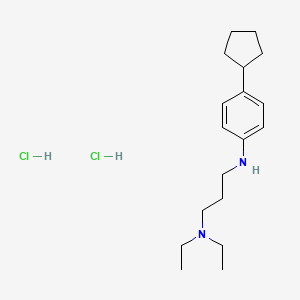
3-Chloro-4-methyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methyl-1H-pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C5H4ClNO2 It is a derivative of pyrrole, characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 4-position of the pyrrole ring
Vorbereitungsmethoden
3-Chloro-4-methyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloro-4-methylpyrrole with maleic anhydride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
3-Chloro-4-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-methyl-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione: This compound has an ethyl group instead of a chlorine atom at the 3-position, leading to different chemical reactivity and applications.
3-Methyl-4-vinyl-1H-pyrrole-2,5-dione:
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.
Eigenschaften
CAS-Nummer |
69636-50-6 |
|---|---|
Molekularformel |
C5H4ClNO2 |
Molekulargewicht |
145.54 g/mol |
IUPAC-Name |
3-chloro-4-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C5H4ClNO2/c1-2-3(6)5(9)7-4(2)8/h1H3,(H,7,8,9) |
InChI-Schlüssel |
PSOSICZGLLPDFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


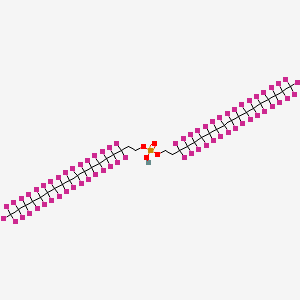
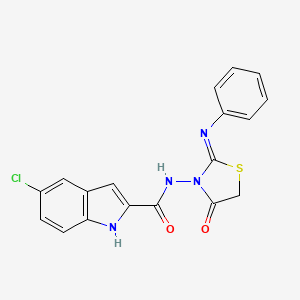
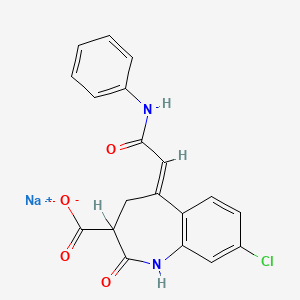
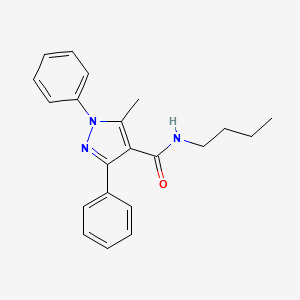
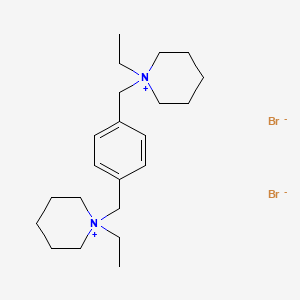
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)

